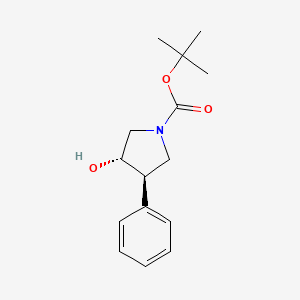

tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate

Description

tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate protecting group at the 1-position, a hydroxyl group at the trans-3-position, and a phenyl substituent at the 4-position of the pyrrolidine ring. This compound is widely utilized as a key intermediate in asymmetric synthesis, particularly in pharmaceutical chemistry, where its stereochemistry and functional groups enable the construction of complex molecules with high enantiomeric purity .

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-hydroxy-4-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12(13(17)10-16)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSXAVJRWGKVDK-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective 1,4-Addition to α,β-Unsaturated Enones

The rhodium-catalyzed 1,4-addition of arylboronic esters to α,β-unsaturated enones represents a cornerstone strategy for constructing the pyrrolidine scaffold. In one approach, a chiral enone intermediate (10) undergoes stereoselective addition with a phenylboronic ester (17) in the presence of a rhodium(I) catalyst (e.g., [Rh(cod)Cl]₂) and a chiral ligand such as (R)-BINAP. This reaction proceeds with full diastereoselectivity, yielding adduct (18) with the desired trans-configuration. Key parameters include:

Lactam Reduction and Hydroxylation

Following the 1,4-addition, the lactam moiety in (18) is reduced using dimethylsulfide-borane complex to generate a secondary amine intermediate (18a) . Subsequent hydroxylation at the 3-position is achieved via oxidation with ruthenium trichloride (RuCl₃) in aqueous acetone, producing the trans-3-hydroxy derivative (19) in 42% yield over two steps.

Table 1: Optimization of Lactam Reduction and Oxidation

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Lactam reduction | BH₃·SMe₂, THF, 0°C → rt | 68 |

| Hydroxylation | RuCl₃, acetone/H₂O (3:1), 40°C | 62 |

Suzuki Cross-Coupling for Phenyl Group Introduction

Boronic Ester Synthesis

Arylboronic esters are critical for Suzuki-Miyaura coupling. Starting from bromopyrrolidine (22) , a palladium-catalyzed coupling with phenylboronic acid (23) in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) affords the 4-phenylpyrrolidine intermediate (24) in 85% yield.

tert-Butoxycarbonyl (Boc) Protection

The free amine in (24) is protected using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), yielding the Boc-protected derivative (25) . This step ensures chemoselectivity in subsequent reactions.

Epoxide Ring-Opening Strategy

Epoxidation and Stereochemical Control

An alternative route involves epoxidation of a vinylpyrrolidine precursor. For example, tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate undergoes epoxidation with m-chloroperbenzoic acid (mCPBA) in DCM at 0°C, producing a trans-epoxide intermediate. Ring-opening with water in the presence of BF₃·OEt₂ selectively generates the trans-3-hydroxy-4-phenyl configuration.

Table 2: Epoxidation and Ring-Opening Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Epoxidation | mCPBA, DCM, 0°C → rt | 78 |

| Ring-opening | H₂O, BF₃·OEt₂, DCM, −20°C | 65 |

Final Deprotection and Functionalization

Ester Hydrolysis

The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in DCM (20% v/v) at room temperature, followed by neutralization with aqueous NaHCO₃. This step affords the free carboxylic acid derivative, which is subsequently methylated with diazomethane (CH₂N₂) to improve solubility.

Boc Group Removal

Global deprotection of the Boc group is achieved with 4N HCl in dioxane, yielding the final compound as a hydrochloride salt. Purification via flash chromatography (SiO₂, EtOAc/hexanes) provides tert-butyl trans-3-hydroxy-4-phenylpyrrolidine-1-carboxylate in >95% purity.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Chiral Building Block

The compound serves as a crucial chiral building block in the synthesis of pharmaceuticals. Its unique structural properties allow for the creation of enantiomerically pure compounds, which are essential for developing drugs with specific biological activities. The two enantiomers, (3S,4R) and (3R,4S), can exhibit distinct pharmacological effects, making the ability to synthesize them selectively highly valuable in drug design and development .

Neurokinin-1 (NK1) Receptor Antagonists

Research has indicated that tert-butyl trans-3-hydroxy-4-phenylpyrrolidine-1-carboxylate is an intermediate in the synthesis of potential NK1 receptor antagonists. These antagonists have therapeutic implications in treating conditions such as depression and anxiety disorders. The ability to produce this compound enantiomerically pure enhances its efficacy and specificity in pharmacological applications .

Enzyme-Catalyzed Reactions

Kinetic Resolution

The compound has been utilized in enzyme-catalyzed kinetic resolution processes. A notable study demonstrated the use of lipases such as Novozym 435 for the kinetic resolution of racemic tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate, achieving high enantioselectivity (E > 200) and purity (ee > 99.7%) for the desired enantiomer . This method not only highlights the compound's utility in asymmetric synthesis but also showcases its potential in producing high-value chiral intermediates.

Optimization Studies

Further optimization studies have explored various solvents and reaction conditions to enhance the efficiency of these enzymatic processes. For instance, using methyl tert-butyl ether as a solvent significantly improved conversion rates and enantioselectivity compared to other solvents . This adaptability makes it a valuable candidate for industrial applications where cost-effectiveness and efficiency are paramount.

Synthesis of Bioactive Compounds

Pyrrolidine Derivatives

this compound is part of a broader family of substituted pyrrolidines, which are known to exhibit various biological activities including antibacterial, antiviral, and anticancer properties. The structural modifications that can be made using this compound as a precursor allow chemists to explore new therapeutic agents .

Case Studies

Several case studies have documented the synthesis of different derivatives from this compound, demonstrating its versatility:

- N-Boc-trans-3-hydroxy-4-methylpyrrolidine : This derivative was synthesized to explore variations in pharmacological profiles.

- (3R,4S)-tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine : This variant was investigated for enhanced lipophilicity and altered biological activity, showcasing how simple modifications can lead to significant changes in properties.

Mechanism of Action

The mechanism of action of tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an intermediate in NK1 receptor antagonists, it binds to the NK1 receptor, inhibiting its activity and thereby exerting its therapeutic effects . The pathways involved include the modulation of neurotransmitter release and receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Pyrrolidine Derivatives

Hydroxy vs. Amino Substituents

- tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate (CAS 1782720-91-5): Replacing the hydroxyl group with an amino group significantly alters chemical reactivity.

- tert-Butyl 3-amino-3-phenylpyrrolidine-1-carboxylate (CAS 1187173-17-6): The positional isomerism of the amino group (3-position instead of 4-position) introduces steric and electronic differences, which may affect ring conformation and interaction with biological targets .

Hydroxymethyl vs. Hydroxy Substituents

- (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate : This compound, used in a patent synthesis (EP 4 374 877 A2), features a hydroxymethyl group instead of the trans-3-hydroxy and 4-phenyl groups. The hydroxymethyl group increases steric bulk and may influence solubility in polar solvents like tetrahydrofuran (THF), as evidenced by its use in reactions requiring heating (70°C) and azodicarboxamide catalysts .

Substituent Position and Aromaticity

- (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate : This derivative (Catalog of Pyridine Compounds, p. 180) incorporates a fluoropyridinyl moiety, enhancing electron-withdrawing effects and altering π-π stacking interactions. Such modifications are critical in tuning pharmacokinetic properties, such as metabolic stability, compared to the phenyl group in the target compound .

Structural and Spectroscopic Data

NMR Characterization

- 13C NMR and 1H NMR: The target compound’s NMR profile (e.g., δ ~1.4 ppm for tert-butyl protons) would differ from analogs like tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate, where amino protons resonate near δ 2.0–3.0 ppm. Additionally, the phenyl group in the target compound contributes aromatic signals (δ 7.2–7.5 ppm), absent in non-aromatic derivatives .

Crystallographic Insights

Biological Activity

tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate, a compound with the CAS number 849674-11-9, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring with a hydroxyl group and a carboxylate moiety. Its molecular formula is , and it has a molecular weight of approximately 263.337 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological systems. Notably, it has been studied for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its mechanism of action involves modulation of neurotransmitter pathways, which can influence mood and cognitive functions.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuropharmacology | Investigated for effects on central nervous system (CNS) neurotransmitters. |

| Pharmaceutical Synthesis | Serves as an intermediate in developing drugs for neurological conditions. |

| Analytical Chemistry | Used as a standard in drug formulation and quality control studies. |

| Biochemical Research | Explores drug interactions within biological systems to identify new therapeutic targets. |

Case Studies and Research Findings

-

Neuropharmacological Studies :

Research indicates that this compound influences dopamine and serotonin pathways, which are critical in treating conditions such as depression and anxiety. A study demonstrated that derivatives of this compound exhibited significant binding affinity to serotonin receptors, suggesting potential antidepressant properties . -

Enzyme-Catalyzed Kinetic Resolution :

A notable study focused on the enzyme-catalyzed kinetic resolution of this compound using Novozyme 435 lipase. The results indicated high enantioselectivity, achieving up to 47% conversion in specific solvents after prolonged reaction times . This finding is crucial for synthesizing enantiomerically pure compounds for therapeutic use. -

Pharmaceutical Development :

The compound has been utilized in developing targeted therapies for neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in drug development pipelines aimed at treating conditions like schizophrenia and bipolar disorder .

Q & A

Q. What experimental and computational tools resolve contradictions in crystallographic vs. spectroscopic stereochemical assignments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.